molecular formula C18H17N3O2 B2490196 2-amino-N-benzyl-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxamide CAS No. 883279-10-5

2-amino-N-benzyl-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxamide

Cat. No.: B2490196
CAS No.: 883279-10-5
M. Wt: 307.353
InChI Key: PDORJYKELDJGRW-UHFFFAOYSA-N
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Description

2-amino-N-benzyl-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxamide is a useful research compound. Its molecular formula is C18H17N3O2 and its molecular weight is 307.353. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Hydrolysis Study : This compound undergoes hydrolysis under specific conditions, as evidenced by a study exploring the hydrolysis of its nitrile moiety. The study demonstrated the formation of 2-amino-N-benzyl-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxamide and its carboxylic acid form under certain conditions, providing insights into its chemical behavior (Basafa, Davoodnia, Beyramabadi, & Pordel, 2021).

Biological Activities

  • Cytotoxic Activity : Research on related quinoline derivatives indicates potential cytotoxic activity against cancer cell lines. For example, 7-oxo-7H-dibenz[f,ij]isoquinoline and 7-oxo-7H-benzo[e]perimidine derivatives, which share a similar structural framework, showed promising activity against colon tumors in mice (Bu, Deady, Finlay, Baguley, & Denny, 2001).

Pharmacological Research

  • CB2 Cannabinoid Receptors Agonists : A study on 4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives, which are structurally similar, revealed their potential as CB2 cannabinoid receptor agonists. This suggests potential pharmacological applications for compounds in this class (Stern et al., 2006).

Antimicrobial Activity

  • Potential Antimicrobial Agents : Research into quinoline-carboxamides has shown that these compounds can exhibit significant antibacterial activities. This highlights the potential for this compound and related compounds in antimicrobial applications (Moussaoui et al., 2019).

Future Directions

The future directions for this compound could involve further exploration of its therapeutic potential. The 4-quinolone scaffold, of which this compound is a derivative, is found in more than 60 FDA approved drugs . Therefore, there is potential for this compound to be further developed and used in the treatment of various conditions.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-amino-N-benzyl-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxamide are largely determined by its interactions with various biomolecules. For instance, it has been found to inhibit acetylcholinesterase (AChE), an enzyme crucial for nerve function

Cellular Effects

At the cellular level, this compound has been shown to have significant effects. It has been found to inhibit AChE, which could potentially influence cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Its ability to inhibit AChE suggests that it may bind to this enzyme and prevent it from breaking down acetylcholine, a neurotransmitter . This could lead to an increase in acetylcholine levels, potentially affecting various cellular processes.

Properties

IUPAC Name

2-amino-N-benzyl-1-methyl-4-oxoquinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-21-14-10-6-5-9-13(14)16(22)15(17(21)19)18(23)20-11-12-7-3-2-4-8-12/h2-10H,11,19H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDORJYKELDJGRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=O)C(=C1N)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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